2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE
Overview
Description
2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound with a molecular formula of C14H15NO3S. This compound is known for its unique chemical structure, which includes a sulfonamide group and methoxyphenyl groups. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE typically involves the reaction of 2-methoxyphenylamine with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with 2-methoxybenzyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Methoxy groups are converted to aldehydes or carboxylic acids.
Reduction: Sulfonamide groups are converted to amines.
Substitution: Various substituted aromatic compounds are formed depending on the reagent used.
Scientific Research Applications
2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The methoxyphenyl groups can interact with hydrophobic pockets, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-4-methylbenzenesulfonamide: Similar structure but lacks the acetyl group.
N-(4-methoxyphenyl)-2-methoxyacetamide: Similar structure but lacks the sulfonamide group.
Uniqueness
2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE is unique due to the presence of both sulfonamide and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research .
Properties
IUPAC Name |
2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-18-12-14-20(15-13-18)32(28,29)26(21-9-5-7-11-23(21)31-3)17-24(27)25-16-19-8-4-6-10-22(19)30-2/h4-15H,16-17H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQCTBCYMDKFHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2OC)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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